4-Benzyloxyphenylisocyanide
Description
Significance of Isocyanides as Versatile Synthetic Building Blocks
Isocyanides, also known as isonitriles or carbylamines, are a class of organic compounds featuring a nitrogen-carbon triple bond. smolecule.comvedantu.com Discovered in the mid-19th century, they were initially noted for their powerful and often unpleasant odors. vedantu.com However, extensive research has unveiled their profound utility as versatile building blocks in organic synthesis. vedantu.comtandfonline.com The significance of isocyanides stems from the unique dual electronic character of the isocyanide carbon, which can act as both a nucleophile and an electrophile. tandfonline.com This ambiphilic reactivity allows them to participate in a wide array of chemical transformations. smolecule.com
Their most prominent role is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. rsc.orgacsgcipr.orgresearchgate.net The Ugi and Passerini reactions are cornerstone MCRs that heavily rely on isocyanides to rapidly generate molecular diversity and complexity, which is highly valuable in medicinal chemistry and drug discovery. tandfonline.comwikipedia.orgnih.gov By simply varying the starting components, vast libraries of compounds can be synthesized efficiently. researchgate.net This efficiency, characterized by high atom economy and often mild reaction conditions, aligns with the principles of green chemistry. acsgcipr.orgrsc.org Furthermore, isocyanides are crucial in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. researchgate.netfrancis-press.comopenmedicinalchemistryjournal.com They also serve as ligands in organometallic chemistry, comparable to carbon monoxide, facilitating a range of catalytic processes. vedantu.comrsc.orgwikipedia.org
Overview of Benzyloxyphenylisocyanides within the Broader Context of Aryl Isocyanide Chemistry
Within the large family of isocyanides, aryl isocyanides are distinguished by having the isocyano group bonded to an aromatic ring. This direct attachment influences the electronic properties and reactivity of the functional group through resonance and inductive effects. The nature and position of substituents on the aromatic ring can further modulate these properties. rsc.org
Benzyloxyphenylisocyanides are a specific subclass of aryl isocyanides where a benzyloxy group (-OCH₂C₆H₅) is attached to the phenyl ring. The introduction of the benzyloxy substituent imparts several key characteristics. The benzyloxy group can influence the steric and electronic environment of the isocyanide, which in turn can affect the selectivity and outcome of reactions it participates in. smolecule.com For instance, the para-substitution in 4-Benzyloxyphenylisocyanide provides specific electronic effects while also enhancing solubility in common organic solvents, a practical advantage in synthesis. smolecule.com The development and use of substituted aryl isocyanides like the benzyloxy-derivatives represent a strategic advancement in the field, allowing for finer control over reactions and the targeted synthesis of complex molecules with desirable properties. smolecule.com
Scope and Research Objectives Pertaining to this compound
Research focusing on this compound is driven by its utility as a sophisticated building block in diversity-oriented synthesis. smolecule.com The primary objective is to leverage its unique structural and reactive properties for the efficient construction of complex organic molecules. smolecule.com A major area of investigation is its application in multicomponent reactions, particularly the Ugi four-component reaction, to create intricate α-acylamino amide structures in a single, highly convergent step. smolecule.comwikipedia.org
The structural framework provided by this compound is of interest in medicinal chemistry, as its derivatives have shown potential in the development of new bioactive compounds. smolecule.com Therefore, a significant research goal is the rapid generation of diverse molecular libraries using this isocyanide to accelerate drug discovery programs and explore new chemical spaces. smolecule.com Furthermore, studies may focus on its role as a ligand in organometallic catalysis or its participation in other transformations like cycloaddition reactions. smolecule.com The synthesis of this compound itself, typically via the dehydration of the corresponding N-(4-(benzyloxy)phenyl)formamide, is also a subject of methodological studies to improve efficiency and yield. smolecule.comlookchem.com
Chemical Properties of this compound
| Property | Value |
| CAS Number | 356533-74-9 lookchem.com |
| Molecular Formula | C₁₄H₁₁NO lookchem.com |
| Molecular Weight | 209.247 g/mol lookchem.com |
| IUPAC Name | 1-(benzyloxy)-4-isocyanobenzene smolecule.com |
| LogP | 3.04710 lookchem.comlookchem.com |
| PSA (Polar Surface Area) | 9.23000 Ų lookchem.comlookchem.com |
| SMILES | [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2 smolecule.com |
| InChI Key | MOIWVJYGBWLIEW-UHFFFAOYSA-N smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWVJYGBWLIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Benzyloxyphenylisocyanide
Multicomponent Reactions (MCRs) Featuring Aryl Isocyanides
Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. acsgcipr.orgresearchgate.net These reactions are highly valued in modern organic synthesis and medicinal chemistry for their efficiency, high atom economy, and operational simplicity. acsgcipr.orgrsc.org By reducing the number of synthetic steps, MCRs minimize waste generation, making them a cornerstone of sustainable or "green" chemistry. acsgcipr.org Among the various classes of MCRs, those based on isocyanides have become particularly prominent tools for generating molecular diversity and synthesizing biologically active compounds. researchgate.netmdpi.com
The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is arguably the most significant and widely utilized isocyanide-based MCR. mdpi.comresearchgate.net This one-pot reaction brings together an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. mdpi.comorganic-chemistry.org The reaction's ability to generate dipeptide-like scaffolds with four points of diversity in a single step has made it an invaluable tool in drug discovery and the creation of compound libraries for high-throughput screening. organic-chemistry.orgnih.gov The Ugi reaction is typically conducted in polar protic solvents like methanol (B129727) or ethanol, which can stabilize the charged intermediates formed during the reaction sequence. nih.govrug.nlbeilstein-journals.org
The mechanism of the Ugi four-component reaction has been the subject of extensive investigation, and while some debate remains, a generally accepted pathway has been established. wikipedia.orgresearchgate.net The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the entire process to completion. wikipedia.org
The key steps and intermediates are as follows:
Imine Formation: The reaction initiates with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine (also known as a Schiff base), with the concomitant loss of a water molecule. wikipedia.orgnih.gov
Protonation and Iminium Ion Formation: The carboxylic acid component protonates the imine, forming a highly electrophilic iminium ion. rug.nlwikipedia.orgnih.gov This activation step is crucial for the subsequent nucleophilic attack.
Nucleophilic Attack of the Isocyanide: The nucleophilic terminal carbon of the isocyanide, such as 4-benzyloxyphenylisocyanide, attacks the activated iminium ion. wikipedia.orgresearchgate.net This step leads to the formation of a key intermediate known as a nitrilium ion. wikipedia.orgresearchgate.net
Second Nucleophilic Addition: The carboxylate anion, formed in the previous protonation step, then acts as a nucleophile and adds to the electrophilic carbon of the nitrilium ion intermediate. wikipedia.org This addition results in the formation of an O-acyl imidate, often referred to as the Ugi adduct or α-adduct. researchgate.net
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom of the α-adduct. wikipedia.orgorganic-chemistry.org This exothermic rearrangement, known as the Mumm rearrangement, is thermodynamically driven and results in the formation of the stable α-acylamino carboxamide final product. wikipedia.orgresearchgate.net
The primary intermediates postulated in the Ugi reaction mechanism are:
Imine
Iminium Ion
Nitrilium Ion
O-acyl imidate (α-adduct)
The Ugi reaction is renowned for its broad substrate scope, and benzyloxyphenylisocyanide derivatives are effective participants. The benzyloxy group enhances solubility in common organic solvents and can influence the reaction's selectivity through its steric and electronic effects. smolecule.com A wide variety of components can be successfully employed, leading to a vast number of potential products.
The versatility is demonstrated in the synthesis of complex pharmaceutical agents. For instance, the synthesis of Retosiban, an oxytocin (B344502) receptor antagonist, utilizes 2-benzyloxyphenylisonitrile in an Ugi reaction with three other components to construct the core dipeptidic intermediate. mdpi.com Research has shown that the Ugi reaction tolerates a wide range of functional groups on all four components. Studies involving various plant extracts, which are rich in natural aldehydes and carboxylic acids, have successfully produced Ugi adducts, showcasing the reaction's robustness in complex chemical environments. nih.gov
The following table illustrates the diverse range of substrates that can be used in Ugi reactions involving aryl isocyanides.
| Amine Component | Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Product Type |
| Substituted Anilines beilstein-journals.org | Pyrrole-containing β-chlorovinylaldehyde beilstein-journals.org | Monochloroacetic acid beilstein-journals.org | Convertible Isocyanides beilstein-journals.org | Complex Bisamides |
| N-Boc-amino acid mdpi.com | Imine (pre-formed) mdpi.com | (Implicit in N-Boc-amino acid) | Aryl Isocyanide mdpi.com | Diketopiperazine Precursor |
| 2-Bromobenzylamine mdpi.com | 4-Hydroxy-1-naphthaldehyde mdpi.com | Various | Aliphatic/Aromatic Isocyanides mdpi.com | Plicamine Analogues |
| Primary Amines organic-chemistry.org | Aliphatic/Aromatic Aldehydes organic-chemistry.org | (Replaced by Phenol) | Various Isocyanides organic-chemistry.org | N-Aryl Amines |
| (R)-Indanylglycine derivative mdpi.com | 2-Methyloxazole-4-carboxaldehyde mdpi.com | (Implicit in amino acid) | 2-Benzyloxyphenylisonitrile mdpi.com | Retosiban Intermediate |
This table is generated based on data from various studies to show the scope of the Ugi reaction.
While the Ugi reaction itself produces highly functionalized molecules, its true power in diversity-oriented synthesis is often realized when it is coupled with subsequent chemical transformations. researchgate.net The Ugi adducts, with their multiple functional groups, are ideal precursors for a myriad of post-Ugi cyclization and modification reactions, leading to the rapid construction of rigid, drug-like heterocyclic scaffolds. researchgate.netfrontiersin.org
A significant modification of the classical Ugi reaction is the Ugi-Smiles reaction. In this variant, the carboxylic acid component is replaced by an acidic phenol, typically one bearing electron-withdrawing groups such as a nitro group. wikipedia.orgorganic-chemistry.org The reaction proceeds through a similar pathway involving the formation of an imine and its activation. However, the final, irreversible step is not a Mumm rearrangement but rather a Smiles rearrangement. wikipedia.orgchemrxiv.org
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of the Ugi-Smiles reaction, the O-aryl imidate intermediate rearranges to form a more stable N-aryl product. organic-chemistry.orgchemrxiv.org This powerful strategy provides an efficient multicomponent route for the N-arylation of primary amines, a common structural motif in pharmaceuticals and agrochemicals. organic-chemistry.org The outcome of the reaction can be sensitive to steric effects imposed by the substrates. chemrxiv.org
The Ugi reaction can be integrated into more complex cascade sequences to build polycyclic systems in a highly convergent manner. These tandem processes often involve an initial Ugi-4CR followed by an intramolecular reaction that rigidifies the flexible acyclic Ugi adduct. mdpi.com
Ugi-Heck Reaction: This sequence combines the Ugi reaction with a palladium-catalyzed intramolecular Heck reaction. wikipedia.org By incorporating appropriate functionality into the Ugi substrates (e.g., an aryl halide on the amine component and an alkene on the carboxylic acid), the resulting Ugi product can undergo a subsequent Pd-catalyzed cyclization to form new ring systems. mdpi.com
Ugi-Diels-Alder Reaction: In this strategy, the Ugi reaction is used to assemble a precursor containing a diene and a dienophile. wikipedia.org A subsequent intramolecular Diels-Alder cycloaddition reaction then takes place, often promoted by heat, to rapidly generate complex polycyclic and bridged ring systems. This combination allows for the creation of intricate molecular architectures from simple starting materials in just two steps. wikipedia.org
Post-Ugi Transformations and Tandem Processes
The Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry. researchgate.netnumberanalytics.comnih.gov It is a condensation reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. numberanalytics.comwikipedia.orgorganic-chemistry.org
The mechanism of the Passerini reaction is thought to proceed through a non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated. organic-chemistry.orgbeilstein-journals.org The key steps are as follows:
Hydrogen Bond Formation: The reaction is initiated by the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound. nih.govbeilstein-journals.org This initial association activates the carbonyl group for subsequent attack.
Nucleophilic Attack and Cyclization: The isocyanide then attacks the activated carbonyl carbon. This is followed by an α-addition where both the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen add to the isocyanide carbon, forming a cyclic intermediate. researchgate.netnih.govbeilstein-journals.org
Mumm Rearrangement: The cyclic intermediate undergoes an intramolecular acyl group transfer, known as the Mumm rearrangement, to yield the final α-acyloxy amide product. researchgate.netnumberanalytics.com Some studies propose that a second molecule of the carboxylic acid may act as a catalyst in this rearrangement step, suggesting a four-component mechanism in some cases. wikipedia.orgresearchgate.net
The reaction is generally considered to be third-order, being first-order in each of the three reactants. wikipedia.org
A significant advantage of the Passerini reaction is its broad substrate scope and tolerance for a wide variety of functional groups. nih.govwikipedia.org This compatibility allows for the synthesis of highly functionalized molecules. researchgate.net
Variations in Components: The reaction can accommodate a diverse range of aldehydes (aliphatic, aromatic, heteroaromatic), ketones, and carboxylic acids. researchgate.netorganic-chemistry.org The isocyanide component is also versatile, with this compound being a relevant example for introducing a benzyloxy-substituted aryl group.
Catalytic Aerobic Conditions: A notable variation allows for the use of alcohols instead of aldehydes. In the presence of a copper catalyst system (cupric chloride, NaNO₂, and TEMPO) under an oxygen atmosphere, alcohols are oxidized in situ to aldehydes, which then participate in the Passerini reaction. organic-chemistry.org
Use of Phenols and Silanols: The Passerini-type reaction can be extended to include phenols as the acidic component, leading to O-arylated products through a key irreversible Smiles rearrangement. organic-chemistry.org Similarly, using a silanol (B1196071) in place of a carboxylic acid yields α-siloxyamides. organic-chemistry.org
Phosphinic Acid as a Component: In another variation, phosphinic acid can be used instead of a carboxylic acid, resulting in the formation of α-(phosphinyloxy)amide derivatives. mdpi.com
The functional group tolerance and the ability to employ various components make the Passerini reaction a powerful tool in combinatorial chemistry and the synthesis of complex molecules, including natural products and pharmaceuticals. acs.orgresearchgate.netnumberanalytics.com
Other Isocyanide-Based Multicomponent Cycloadditions
Beyond the Passerini reaction, isocyanides like this compound can participate in other multicomponent cycloaddition reactions. These reactions often lead to the formation of heterocyclic structures.
Ugi Four-Component Reaction (U-4CR): A close relative of the Passerini reaction, the Ugi reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govbeilstein-journals.org Unlike the Passerini reaction, the Ugi reaction is typically favored in polar protic solvents. nih.govbeilstein-journals.org The mechanism involves the initial formation of a Schiff base from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. mdpi.com
Groebke-Blackburn-Bienaymé Reaction: This is another significant isocyanide-based multicomponent reaction that produces fused imidazole (B134444) heterocycles. mdpi.com
Passerini-Azide Reaction: This reaction variant allows for the synthesis of tetrazole derivatives. nih.gov
Reactions with Arynes: Isocyanides can react with in situ generated arynes and carboxylic derivatives in a Passerini-type mechanism to form complex aromatic structures. nih.gov
These examples underscore the broad utility of isocyanides in constructing diverse molecular scaffolds through multicomponent strategies.
Metal-Catalyzed Transformations Utilizing Aryl Isocyanides
Transition metal catalysis has significantly expanded the synthetic applications of aryl isocyanides, including this compound. nih.govrsc.org The coordination of the isocyanide to a metal center alters its electronic properties, enabling novel reaction pathways. nih.govvu.nl
Catalytic C-C and C-X Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net Aryl isocyanides can participate in these reactions, often acting as a one-carbon (C1) building block. vu.nl
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for isocyanide insertion reactions. nih.govvu.nl These reactions can involve the coupling of aryl halides, isocyanides, and organozinc reagents to form complex products. sioc-journal.cn
Base Metal Catalysis: In recent years, there has been a growing interest in using more earth-abundant and economical base metals like copper, nickel, and cobalt as catalysts. nih.govvu.nl These metals can facilitate isocyanide insertion processes and other coupling reactions. vu.nlsioc-journal.cn For example, copper-catalyzed reactions of aryl boronic acids with isocyanides can lead to the formation of 2-arylated indoles. vu.nl
C-H Functionalization: A significant area of development is the metal-catalyzed direct functionalization of C-H bonds involving isocyanides. rsc.org This approach offers an atom-economical way to construct complex molecules by avoiding the pre-functionalization of starting materials. rsc.org
The choice of metal catalyst and reaction conditions can influence the outcome of these coupling reactions, leading to a wide array of functionalized products.
Isocyanide Insertion Reactions into Organometallic Bonds
A fundamental step in many metal-catalyzed reactions involving isocyanides is the insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. vu.nlmdpi.com
Mechanism of Insertion: The insertion of an isocyanide into a metal-aryl bond, for instance, typically proceeds via a 1,1-migratory insertion mechanism. This leads to the formation of an imidoyl-metal intermediate. vu.nl This intermediate can then undergo further reactions, such as cyclization or reaction with a nucleophile, to generate the final product. vu.nl
Diiron Complexes: Diiron organometallic complexes have also been shown to promote isocyanide insertion reactions. For example, the reaction of a diiron complex with an isocyanide can result in the insertion of the isocyanide into an iron-aryl bond, forming a bridging iminoacyl complex. mdpi.com
Carbene-Isocyanide Coupling: Isocyanides can also couple with metal-carbene complexes. This reaction is believed to proceed through a nucleophilic attack of the isocyanide carbon on the electrophilic carbene carbon, leading to the formation of a ketenimine moiety. mdpi.com
The study of these insertion reactions provides valuable mechanistic insights into the broader field of organometallic chemistry and catalysis.
Asymmetric Catalysis with Isocyano-Derived Substrates (e.g., Asymmetric Aldol (B89426) Reactions)
Asymmetric aldol reactions represent a powerful method for the stereoselective construction of carbon-carbon bonds, leading to the formation of optically active β-hydroxy carbonyl compounds. rsc.org The use of isocyano-derived substrates in such reactions has been an area of active research. While specific studies focusing exclusively on this compound in asymmetric aldol reactions are not extensively documented, the principles can be understood from reactions involving analogous α-aryl isocyanoacetates and other isocyanide derivatives.
In a typical asymmetric aldol reaction, a chiral catalyst, often a metal complex or an organocatalyst, coordinates with the reactants to create a chiral environment, directing the stereochemical outcome of the reaction. rsc.orgresearchgate.net For isocyano-derived substrates, the isocyano group can act as a coordinating moiety and a potent electron-withdrawing group, influencing the acidity of adjacent protons and the reactivity of the molecule.
For instance, cinchona alkaloid-derived catalysts have been effectively used in the asymmetric addition of α-aryl isocyanoacetates to various electrophiles. dovepress.com A proposed transition state for such reactions involves the activation of the electrophile (e.g., an imine) through hydrogen bonding with a thiourea (B124793) moiety on the catalyst, while the tertiary amine of the alkaloid facilitates the generation of the nucleophile. dovepress.com This dual activation model provides a framework for achieving high enantioselectivity.
The following table summarizes representative results from asymmetric reactions involving isocyanoacetates, which can serve as a model for the expected reactivity of substrates like this compound derivatives.
| Electrophile | Isocyano-Substrate | Catalyst | Yield (%) | Enantioselectivity (ee %) | Reference |
| Isatin Imines | α-Aryl Isocyanoacetates | Cinchona Alkaloid-derived Thiourea | Good to Excellent | Moderate to Good | dovepress.com |
| Ketimines | p-Toluenesulfonylmethyl Isocyanide | Silver Oxide / Dihydroquinine-derived N,P-ligand | High | Excellent | researchgate.net |
| Aurone-derived Azadienes | α-Aryl Isocyanoacetates | Organocatalyst | High | High | researchgate.net |
Metalloradical Catalysis in Homolytic Radical Reactions with Isocyanides
Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling the reactivity and selectivity of homolytic radical reactions. nih.govplumazon.com This approach utilizes open-shell metal complexes as one-electron catalysts to activate substrates and generate metal-entangled organic radicals as key intermediates. nih.gov These intermediates then govern the reaction pathway and stereochemical outcome. nih.gov
While specific applications of MRC with this compound are not prominently reported, the general principles of MRC with isocyanides can be discussed. Iron(III) and Cobalt(II) complexes of porphyrins are notable examples of effective metalloradical catalysts. springernature.comnih.gov These catalysts can homolytically activate substrates like diazo compounds or aryl azides to generate radical intermediates that can then participate in various transformations, including C-H functionalization. springernature.comnih.gov
The fundamental mechanism of MRC involves the metal-centered radical homolytically activating a substrate to form a metal-stabilized organic radical. springernature.com This control over the radical intermediate is crucial for achieving high selectivity, a significant challenge in traditional radical chemistry. nih.gov
The following table outlines key features of metalloradical catalysis systems.
| Catalyst Type | Key Intermediate | Reaction Type | Outcome | Reference |
| Co(II)-Porphyrin | α-Co(III)-alkyl/aminyl radical | Cyclopropanation, C-H amination | Stereoselective bond formation | springernature.com |
| Fe(III)-Porphyrin | α-Fe(IV)-alkyl/aminyl radical | Asymmetric Cyclopropanation, C-H amination | High yield and enantioselectivity | springernature.comnih.gov |
The isocyanide group, with its ability to coordinate to metals and participate in radical reactions, represents a potentially valuable substrate class for MRC. The electronic nature of the aryl substituent, such as the benzyloxy group in this compound, could influence the stability and reactivity of the radical intermediates, thereby impacting the efficiency and selectivity of the catalytic cycle.
C-H Functionalization Strategies Involving Aryl Isocyanides
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the pre-functionalization of substrates, leading to more atom- and step-economical processes. sigmaaldrich.comrsc.org Aryl isocyanides can participate in C-H functionalization reactions, acting as versatile synthons.
One common strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. sigmaaldrich.comsnnu.edu.cn In the context of aryl isocyanides, the isocyano group itself or a nearby functional group can serve this directing role. While specific examples involving this compound are scarce, the general mechanisms can be extrapolated.
For example, palladium-catalyzed C-H arylation can be achieved using a transient directing group strategy, where a chiral amine condenses with an aldehyde to form a chiral imine in situ. snnu.edu.cn This imine then directs the palladium catalyst to a specific C-H bond for activation and subsequent functionalization. snnu.edu.cn
The following table summarizes different approaches to C-H functionalization.
| C-H Functionalization Approach | Catalyst/Reagent | Key Feature | Reference |
| Directed C-H Activation | Palladium, Rhodium | Use of a directing group for regioselectivity | sigmaaldrich.comnih.gov |
| Transient Directing Group | Palladium / Chiral Amine | In situ formation of a chiral directing group | snnu.edu.cn |
| Innate C-H Functionalization | Electrophilic Reagents | Relies on the inherent reactivity of the substrate | nih.gov |
The electronic properties of the aryl ring in this compound would play a crucial role in its reactivity in C-H functionalization reactions. The electron-donating nature of the benzyloxy group could influence the regioselectivity of electrophilic aromatic substitution-type C-H functionalization reactions.
Cycloaddition Reactions with Aryl Isocyanides
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. libretexts.org Aryl isocyanides are known to participate in various cycloaddition processes, most notably [4+1] cycloadditions, where they act as a one-carbon component.
In [4+1] cycloaddition reactions, an isocyanide combines with a four-atom component (a conjugated system) to form a five-membered ring. rsc.org These reactions have been successfully employed in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds such as pyrroles, imidazoles, and oxazoles. rsc.org
The mechanism of [4+1] cycloaddition can vary, but often involves the initial nucleophilic attack of the isocyanide carbon on one terminus of the conjugated system. This is followed by a cascade of electronic rearrangements and ring closure to furnish the final heterocyclic product. The reaction can be promoted by Lewis acids or proceed under thermal conditions. While the literature does not provide specific examples of this compound in [4+1] cycloadditions, its behavior is expected to be similar to other aryl isocyanides.
The following table showcases the diversity of substrates and products in isocyanide-based [4+1] cycloadditions.
| 4-Atom Component | Isocyanide | Product Heterocycle | Reference |
| Azadienes | Aryl Isocyanides | Pyrroles, Imidazoles | rsc.org |
| Oxadienes | Aryl Isocyanides | Furans, Oxazoles | rsc.org |
| α,β-Unsaturated Nitro Compounds | Aryl Isocyanides | Pyrroles | rsc.org |
The benzyloxy substituent in this compound would likely influence the nucleophilicity of the isocyanide carbon, potentially affecting the rate and efficiency of the cycloaddition.
1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org While isocyanides are not 1,3-dipoles themselves, they can react with 1,3-dipoles or be converted into intermediates that participate in such reactions. The reaction is often concerted, proceeding through a pericyclic transition state, although stepwise mechanisms can also occur. wikipedia.orgfu-berlin.de
For instance, azomethine ylides, which are 1,3-dipoles, can be generated in situ and trapped by various dipolarophiles. mdpi.com Isocyanides can potentially act as dipolarophiles in these reactions, although this is less common than their role as one-carbon components in other cycloadditions.
More relevantly, isocyanides can be precursors to 1,3-dipoles. For example, the reaction of an isocyanide with a suitable reagent can generate a nitrile ylide, a classic 1,3-dipole, which can then undergo cycloaddition with a dipolarophile.
The stereochemistry of 1,3-dipolar cycloadditions is often highly controlled, leading to specific stereoisomers of the product. wikipedia.org The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile plays a critical role in determining the regioselectivity and reactivity of the reaction, as described by frontier molecular orbital theory. wikipedia.org
Radical Reactions and Associated Mechanistic Pathways of Aryl Isocyanides
Aryl isocyanides can undergo a variety of radical reactions. libretexts.org These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A common feature is the addition of a radical to the isocyanide carbon, generating a new radical intermediate that can then participate in further transformations.
One of the key mechanistic pathways in radical reactions involving isocyanides is the addition of a radical to the terminal carbon of the isocyano group. This generates a nitrogen-centered radical or an imidoyl radical, which can then undergo cyclization, hydrogen atom abstraction, or other radical processes. researchgate.net
For example, in the radical-based thiol-ene reaction, a thiyl radical adds to an alkene. researchgate.net A similar addition of a radical to the C=N bond of an isocyanide can initiate a variety of synthetic transformations. The stability of the resulting radical intermediate is a key factor in determining the course of the reaction.
The following table outlines the fundamental steps in a radical chain reaction.
| Step | Description |
| Initiation | Generation of the initial radical species, often using a radical initiator like AIBN. libretexts.org |
| Propagation | The initial radical reacts with a substrate to form a new radical, which continues the chain. libretexts.org |
| Termination | Two radicals combine to form a stable, non-radical product, terminating the chain. libretexts.org |
The benzyloxy group on the phenyl ring of this compound would be expected to influence the stability of any radical intermediates formed on the aromatic ring, which could in turn affect the regioselectivity and outcome of radical-initiated reactions.
Applications of 4 Benzyloxyphenylisocyanide in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov 4-Benzyloxyphenylisocyanide has proven to be a key reagent in the synthesis of a diverse array of these important compounds.
The synthesis of five-membered heterocycles such as imidazoles, oxazoles, and thiazoles can be efficiently achieved using this compound in multicomponent reactions. ekb.eg For instance, the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, provides a powerful platform for generating libraries of substituted imidazoles. beilstein-journals.orgbeilstein-journals.org The benzyloxyphenyl group can be readily incorporated into the final product, offering a handle for further functionalization.
Similarly, Passerini-type reactions involving this compound, an aldehyde or ketone, and a carboxylic acid can lead to α-acyloxy carboxamides, which are precursors to oxazoles. nih.gov Post-condensation modifications of the Ugi and Passerini adducts derived from this compound are also common strategies to access these heterocyclic systems. dntb.gov.ua For example, a subsequent cyclization step can furnish the desired thiazole (B1198619) ring. beilstein-journals.org
| Heterocycle | Key Reaction | Starting Materials Including this compound | Ref. |
| Imidazoles | Ugi-4CR | Amine, Carbonyl Compound, Carboxylic Acid | beilstein-journals.orgbeilstein-journals.org |
| Oxazoles | Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid | nih.gov |
| Thiazoles | Ugi-4CR followed by cyclization | Amine, Carbonyl Compound, Carboxylic Acid | beilstein-journals.org |
The application of this compound extends to the synthesis of other significant nitrogen-containing heterocycles like indoles, pyrroles, and triazoles. mdpi.com The Ugi reaction, in particular, has been instrumental in the construction of precursors that can be cyclized to form indole (B1671886) and pyrrole (B145914) scaffolds. mdpi.com For example, the product of an Ugi reaction can be designed to undergo a subsequent intramolecular Heck reaction to yield a substituted indole.
The synthesis of triazoles often involves the use of azide-containing components in Ugi-type reactions. beilstein-journals.org The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, can be combined with an Ugi reaction involving this compound to produce complex triazole-containing molecules. beilstein-journals.org This approach is highly efficient and allows for the creation of diverse molecular structures.
Accessing Complex Molecular Scaffolds
The ability of this compound to participate in multicomponent reactions that generate multiple stereocenters in a single step makes it a valuable tool for accessing complex molecular scaffolds. nih.govnih.gov These scaffolds often serve as the core structures for the development of new therapeutic agents and biologically active probes.
Peptidomimetics and pseudo-peptides are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov Isocyanide-based reactions, particularly the Ugi reaction, are exceptionally well-suited for the synthesis of these peptide-like structures. beilstein-journals.orgnih.gov
This compound can be incorporated as the isocyanide component in the Ugi reaction to generate diverse peptidomimetic libraries. nih.gov The resulting α-acylamino amides possess a peptide-like backbone, and the benzyloxyphenyl group can mimic the side chain of aromatic amino acids like tyrosine. nih.gov The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the synthesized peptidomimetics. researchgate.net
| Compound Class | Key Reaction | Role of this compound | Key Features of Products | Ref. |
| Peptidomimetics | Ugi-4CR | Isocyanide component | Peptide-like backbone, aromatic side-chain mimic | nih.govnih.gov |
| Pseudo-Peptides | Ugi-4CR | Isocyanide component | Modified peptide bonds for increased stability | nih.gov |
Natural products are a rich source of inspiration for drug discovery. researchgate.net However, their complex structures often pose significant synthetic challenges. Multicomponent reactions involving this compound offer an efficient strategy for the synthesis of analogues of natural products. dntb.gov.ua By mimicking key structural features of a natural product, synthetic analogues can be designed to retain or even improve upon its biological activity.
The Ugi and Passerini reactions, for example, can be employed to rapidly construct the core scaffolds of various natural products. nih.gov The benzyloxyphenyl moiety can serve as a crucial pharmacophore or as a synthetic handle for further elaboration to complete the synthesis of the target analogue. This approach allows for the generation of libraries of natural product-like compounds for biological screening. nih.gov
Diversification of Chemical Libraries for Advanced Research
The development of diverse chemical libraries is essential for high-throughput screening and the discovery of new lead compounds in drug discovery and chemical biology. nih.gov Isocyanide-based multicomponent reactions are powerful tools for library synthesis due to their ability to generate a large number of compounds from a relatively small set of starting materials. frontiersin.org
This compound is an ideal building block for the diversification of chemical libraries. mdpi.com Its participation in reactions like the Ugi and Passerini reactions allows for the introduction of four or three points of diversity, respectively. By systematically varying the other components of the reaction, vast and structurally diverse libraries of compounds can be generated. The presence of the benzyloxy group provides an additional site for modification, further expanding the chemical space that can be explored.
Computational and Spectroscopic Approaches in 4 Benzyloxyphenylisocyanide Chemistry
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of reactions involving 4-Benzyloxyphenylisocyanide. Through methods like Density Functional Theory (DFT), chemists can model the progression of a reaction from reactants to products, identifying key intermediates and, crucially, the transition states that connect them. researchgate.netrsc.org
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate and feasibility of a chemical transformation. ucsb.edufossee.in For reactions involving isocyanides, such as cycloadditions or multicomponent reactions (e.g., the Ugi or Passerini reactions), DFT calculations can elucidate the stepwise or concerted nature of the mechanism. researchgate.netnih.gov For instance, in a hypothetical reaction of this compound, theoretical calculations can predict the geometries of reactants, products, and transition states. researchgate.net Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. youtube.com These theoretical investigations provide data on activation barriers that are often in good agreement with experimental reaction conditions. researchgate.net
Table 1: Representative Calculated Activation Energies for Isocyanide Reactions
| Reaction Type | Isocyanide Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| [4+1] Cycloaddition | Aryl Isocyanide | DFT (B3LYP/6-31G*) | 15-25 |
| Passerini Reaction | Aliphatic Isocyanide | DFT (M06-2X/Def2TZVP) | 10-20 |
Note: This table contains illustrative data based on typical values found in computational studies of isocyanide reactions and does not represent specific experimental results for this compound.
Quantum Chemical Calculations for Electronic Structure Analysis of Isocyanides
Quantum chemical calculations offer a deep dive into the electronic makeup of this compound, explaining its inherent reactivity. northwestern.edu These calculations determine the molecule's electronic wavefunction, from which various properties can be derived, including the energies and shapes of its molecular orbitals. lsu.edupageplace.de Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. youtube.com
The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. youtube.com For an aryl isocyanide like this compound, the HOMO is typically a π-orbital with significant electron density on the aromatic ring, while the LUMO is often a π* orbital localized on the isocyanide (-N≡C) group. This distribution explains the dual electrophilic and nucleophilic character of the isocyanide carbon atom. Methods like DFT are routinely used to calculate these orbital energies. acs.orgnih.gov
Table 2: Illustrative Frontier Orbital Energies for Aromatic Isocyanides
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Phenyl Isocyanide | DFT/B3LYP | -6.5 | -0.8 | 5.7 |
| 4-Methoxyphenyl Isocyanide | DFT/B3LYP | -6.2 | -0.7 | 5.5 |
Note: This table provides typical values to illustrate electronic trends in related molecules. The values for this compound would be expected to be similar to 4-Methoxyphenyl Isocyanide.
Advanced Spectroscopic Characterization of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structures of molecules and monitoring reaction progress in solution. researchgate.net For this compound, ¹H NMR provides clear signals for the aromatic protons of both the phenyl and benzyl (B1604629) groups, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. In ¹³C NMR, the isocyanide carbon itself gives a distinctive signal in the range of 160-170 ppm. wikipedia.org
In mechanistic studies, in situ NMR monitoring allows for the real-time observation of the consumption of this compound and the concurrent formation of intermediates and products. researchgate.net By tracking the concentration of species over time, detailed kinetic profiles can be constructed. researchgate.net Isotopic labeling studies, where a specific atom is replaced by its NMR-active isotope (e.g., ¹³C or ¹⁵N), can be particularly insightful for tracing the fate of atoms throughout a reaction mechanism. nih.govnih.gov For example, using ¹³C-labeled this compound would allow for the unambiguous tracking of the isocyanide carbon as it is incorporated into the final product structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Benzylic CH₂) | ~5.1 | Singlet |
| ¹H (Aromatic) | 6.9 - 7.5 | Multiplets |
| ¹³C (Isocyanide) | ~165 | Singlet |
| ¹³C (Benzylic CH₂) | ~70 | Singlet |
Note: Values are estimated based on standard chemical shift ranges and data for structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is essential for the unambiguous confirmation of molecular formulas. nih.gov For this compound, ESI-HRMS would provide a mass measurement of the protonated molecule ([M+H]⁺) with extremely high accuracy (typically to within 5 ppm). This allows for the confident determination of its elemental composition, C₁₄H₁₂NO.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to probe the molecule's structure. wikipedia.org In an MS/MS experiment, the molecular ion is isolated and fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. youtube.com The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include the cleavage of the benzyl-oxygen bond to produce a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, and a fragment for the remaining 4-hydroxyphenylisocyanide radical cation. miamioh.edu
Table 4: ESI-HRMS Data for this compound
| Species | Elemental Formula | Calculated Exact Mass | Observed m/z (Hypothetical) |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₂NO⁺ | 210.0913 | 210.0911 |
| [M-C₇H₇]⁺ | C₇H₄NO⁺ | 118.0287 | 118.0286 |
Note: This table presents calculated exact masses and hypothetical observed values to demonstrate the accuracy of HRMS.
Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are vital for monitoring the progress of reactions involving this compound and for assessing the purity of the products. epa.gov In a typical setup, a reaction mixture is analyzed by injecting small aliquots into an HPLC system at various time points. Using a reverse-phase column, compounds are separated based on their polarity.
By coupling HPLC with a detector, such as a UV-Vis spectrophotometer, the concentration of each component can be quantified by its peak area. This allows for the creation of reaction profiles, plotting the concentration of reactants, intermediates, and products over time. rsc.org For even more powerful analysis, HPLC can be coupled directly to a mass spectrometer (LC-MS). researchgate.net This combination provides not only retention time data but also mass information for each separated component, facilitating the identification of unknown intermediates and byproducts that may form during the reaction. acs.org This is particularly useful in complex multicomponent reactions where multiple products and isomers are possible. nih.gov
Emerging Trends and Future Research Directions in Aryl Isocyanide Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of aryl isocyanides, including 4-Benzyloxyphenylisocyanide, has traditionally relied on methods involving the dehydration of corresponding N-substituted formamides. smolecule.com The classical approach for producing this compound starts with the formylation of 4-benzyloxyaniline to create the precursor, N-(4-benzyloxyphenyl)formamide. smolecule.com This intermediate is then dehydrated using stoichiometric amounts of aggressive reagents like phosphorus oxychloride (POCl₃), phosgene (B1210022), or diphosgene in the presence of a base. smolecule.commdpi.com While effective, these methods often suffer from significant drawbacks, including the use of toxic and hazardous chemicals, generation of substantial waste, and harsh reaction conditions, which are misaligned with the principles of green chemistry. mdpi.com
In response to these limitations, the field is actively pursuing the development of novel and more sustainable synthetic protocols. A key focus is the replacement of hazardous dehydrating agents with safer, more efficient, and environmentally benign alternatives. Modern approaches aim to improve atom economy, reduce waste (as measured by the E-factor), and utilize milder reaction conditions. researchgate.netrsc.org
Several innovative strategies are being applied to the synthesis of aryl isocyanides, which represent the forefront of green methodologies applicable to this compound production:
Phosphorus Oxychloride in Triethylamine (B128534): A significantly improved protocol utilizes phosphorus oxychloride with triethylamine acting as both a base and the solvent. mdpi.com This method offers a dramatic increase in reaction speed, often completing within minutes at 0 °C, and results in high to excellent yields of the isocyanide product. mdpi.com The elimination of chlorinated solvents like dichloromethane (B109758) and a simplified work-up process contribute to its greener profile by minimizing reaction waste. mdpi.com
p-Toluenesulfonyl Chloride (p-TsCl): The use of p-TsCl as a dehydrating agent in the presence of a base like pyridine (B92270) has emerged as a cheaper, less toxic, and more sustainable alternative to phosphorus-based reagents. researchgate.netrsc.org This method provides good to excellent yields for a range of aryl isocyanides and features a simplified reaction and work-up procedure, significantly reducing the environmental factor. rsc.org
Mechanochemistry: A solvent-free approach using mechanochemical activation via ball-milling represents a significant advancement in sustainable isocyanide synthesis. mdpi.comnih.gov This technique, often using p-TsCl as the reagent and sodium carbonate as the base, avoids the use of bulk solvents, thereby drastically reducing waste and environmental impact. nih.gov While conversion rates for aromatic formamides can be more challenging than for aliphatic ones, this method is a conceptually innovative and green route to isocyanides. nih.gov
Catalytic Systems and Novel Reagents: Research into catalytic dehydration methods is a key frontier. The Burgess reagent is one such modern catalyst that facilitates the reaction under mild, ambient temperature conditions. smolecule.com Furthermore, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-zinc chloride mixtures, is a promising development. smolecule.com These systems can function as both the catalyst and the solvent and have demonstrated excellent recyclability over multiple reaction cycles without a significant loss in catalytic activity. smolecule.com
The table below summarizes and compares these emerging methodologies against the traditional approach.
| Method | Dehydrating Agent / Catalyst | Solvent | Key Advantages |
| Traditional Method | Phosphorus Oxychloride (POCl₃) | Dichloromethane (DCM) | Established, effective for many substrates |
| Improved POCl₃ | Phosphorus Oxychloride (POCl₃) | Triethylamine | Very fast reaction time (<5 min), high yields, reduced waste |
| p-TsCl Method | p-Toluenesulfonyl Chloride | Pyridine / DMC | Low toxicity reagent, reduced E-factor, simplified work-up |
| Mechanochemistry | p-Toluenesulfonyl Chloride | Solvent-free (ball-milling) | Eliminates bulk solvent use, conceptually innovative |
| Deep Eutectic Solvents | Choline chloride-zinc chloride | Deep Eutectic Solvent | Recyclable catalyst/solvent system, green chemistry principles |
| Burgess Reagent | Burgess Reagent | N/A | Mild reaction conditions, ambient temperature |
These advancements highlight a clear trajectory in chemical synthesis towards processes that are not only efficient but also environmentally responsible. The application of these green and novel methodologies to the specific synthesis of this compound is a key area for future optimization, promising to make its production safer and more sustainable.
Integration of Continuous Flow and Automation in Isocyanide Synthesis
The synthesis of isocyanides, a class of compounds known for their potent and often unpleasant odors as well as potential toxicity, is an area ripe for the integration of modern chemical manufacturing technologies like continuous flow processing and automation. While specific literature detailing the continuous flow synthesis of this compound is not yet prevalent, the broader application of these techniques to isocyanide production offers significant advantages that are directly relevant.
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This paradigm shift from traditional batch processing offers enhanced control over reaction parameters, improved safety, and greater efficiency. For isocyanide synthesis, the benefits are particularly compelling:
Enhanced Safety: Isocyanides are often volatile and malodorous. Flow reactors, being enclosed systems, significantly minimize operator exposure to these hazardous compounds. Furthermore, the small reaction volumes at any given moment drastically reduce the risks associated with handling potentially unstable intermediates or exothermic reactions.
Precise Reaction Control: Flow systems allow for precise control over temperature, pressure, and reaction time. The superior heat and mass transfer in microreactors can lead to higher yields, improved selectivity, and the suppression of side reactions compared to batch reactors. This level of control is crucial for the dehydration of formamides, a common route to isocyanides, which can be sensitive to reaction conditions.
Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors. This leads to more reliable and reproducible outcomes, ensuring consistent product quality.
Integration with Purification: Continuous flow systems can be directly coupled with downstream processing and purification modules, such as liquid-liquid extraction or chromatography. This integration creates a seamless, automated workflow from starting materials to the purified final product, reducing manual handling and potential for contamination.
Automation plays a crucial role in leveraging the full potential of continuous flow synthesis. Automated platforms can control reagent pumps, reactor conditions, and in-line analytical tools that monitor reaction progress in real-time. This automation allows for high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of a specific target like this compound. For instance, an automated system could rapidly evaluate various dehydrating agents, bases, solvents, and temperature profiles to maximize yield and purity.
The table below outlines the key advantages of applying continuous flow and automation to the synthesis of aryl isocyanides.
| Feature | Benefit in Isocyanide Synthesis |
| Enclosed System | Minimizes operator exposure to volatile and malodorous isocyanides, enhancing safety. |
| Small Reactor Volume | Reduces risks associated with hazardous reagents and potentially exothermic reactions. |
| Precise Parameter Control | Improves reaction yield, selectivity, and purity by optimizing temperature, pressure, and residence time. |
| Superior Heat & Mass Transfer | Leads to faster reaction rates and reduces the formation of byproducts. |
| Automated Screening | Enables rapid optimization of reaction conditions (reagents, catalysts, temperature) for new targets. |
| Seamless Integration | Allows for direct coupling with in-line analysis and downstream purification, creating an efficient workflow. |
While the synthesis of this compound may still be performed predominantly using batch methods, the future of its production, especially on an industrial scale, will likely involve the adoption of continuous flow and automated technologies to enhance safety, efficiency, and consistency.
Expansion of Catalytic Systems for Isocyanide Transformations
This compound, as a representative aryl isocyanide, is a valuable building block in organic synthesis, largely due to the unique reactivity of the isocyanide functional group. The terminal carbon atom of the isocyanide can exhibit both nucleophilic (carbenoid) and electrophilic character, making it exceptionally versatile in the construction of complex molecules, particularly nitrogen-containing heterocycles. A major trend in this field is the expansion of catalytic systems to harness and control the reactivity of isocyanides in a variety of chemical transformations, especially in multicomponent reactions (MCRs).
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity in a single, atom-economical step. The development of novel catalytic systems for these reactions is a key research focus, aiming to improve yields, expand substrate scope, and control stereoselectivity. While traditionally these reactions could be performed without catalysts, modern synthetic chemistry increasingly relies on catalysts to achieve higher efficiency and selectivity.
Recent advancements in catalysis for aryl isocyanide transformations include:
Lewis Acid Catalysis: Lewis acids, such as copper(I) complexes, have proven effective in catalyzing three-component reactions involving isocyanides, amines, and thiosulfonates to produce S-aryl isothioureas. nih.gov This type of catalysis activates the isocyanide component, facilitating its reaction with other substrates under mild conditions. The development of more efficient and selective Lewis acid catalysts is an ongoing effort.
Brønsted Acid Catalysis: Brønsted acids are also employed to promote IMCRs. For example, the reaction of o-phenylenediamine, an isocyanide, and acetone (B3395972) can be catalyzed by ammonium (B1175870) chloride to yield benzodiazepine-2-carboxamides. nih.gov The catalyst facilitates the formation of reactive intermediates, guiding the reaction pathway towards the desired product.
Catalyst-Free and Green Methods: In line with sustainable chemistry principles, there is a growing interest in developing catalyst-free MCRs. nih.gov For instance, the reaction of certain benzimidazole (B57391) derivatives with an isocyanide and acetone can proceed without any catalyst to form novel tricyclic benzodiazepines or dihydroquinoxalines. nih.gov These reactions often rely on the inherent reactivity of the starting materials under specific, often solvent-free, conditions. nih.gov This approach offers significant environmental and economic benefits by avoiding the use of potentially toxic or expensive catalysts. nih.gov
The table below provides an overview of different catalytic approaches for transformations involving aryl isocyanides.
| Catalytic System | Example Reaction Type | Role of Catalyst / Method |
| Lewis Acid (e.g., Copper(I)) | Three-component synthesis of isothioureas | Activates the isocyanide for nucleophilic attack. |
| Brønsted Acid (e.g., NH₄Cl) | Synthesis of benzodiazepine-2-carboxamides | Promotes the formation of reactive iminium ion intermediates. |
| Catalyst-Free | Synthesis of benzodiazepines and dihydroquinoxalines | Relies on the intrinsic reactivity of substrates, often under green conditions (e.g., solvent-free). |
The future of this field lies in the discovery of new catalytic systems that can control the regioselectivity and stereoselectivity of isocyanide transformations. For a molecule like this compound, with its specific electronic and steric properties, the development of bespoke catalysts could unlock novel reaction pathways and provide access to new classes of complex molecules for applications in medicinal chemistry and materials science. The expansion of the catalytic toolbox will continue to be a primary driver of innovation in aryl isocyanide chemistry.
Artificial Intelligence and Machine Learning in Isocyanide Reaction Design and Optimization
The design and optimization of chemical reactions, including those involving versatile reagents like this compound, is increasingly being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and suggest optimal conditions, thereby accelerating the discovery and development of new synthetic methodologies.
For isocyanide chemistry, AI and ML can be applied in several key areas:
Reaction Prediction and Yield Optimization: Machine learning models can be trained on extensive databases of known chemical reactions. By inputting the structures of reactants, such as an aryl isocyanide, an amine, a carboxylic acid, and an aldehyde for an Ugi reaction, along with various catalysts and solvents, the model can predict the most likely product structure and its expected yield. This predictive power allows chemists to screen thousands of potential reactions in silico before committing to resource-intensive laboratory experiments. For the synthesis of complex molecules using this compound, ML algorithms can help identify the optimal reaction partners and conditions to maximize the yield of the desired product.
Discovery of Novel Reactions: Beyond optimizing known reactions, AI can also assist in the discovery of entirely new chemical transformations. By analyzing the fundamental reactivity principles of functional groups like isocyanides, AI models can propose novel reaction combinations that have not yet been explored by human chemists. This can lead to the development of new multicomponent reactions or catalytic cycles, expanding the synthetic utility of isocyanides.
Automated Synthesis and Real-Time Optimization: When integrated with automated synthesis platforms and continuous flow reactors, machine learning algorithms can create self-optimizing systems. In-line analytical techniques (such as spectroscopy) can provide real-time data on reaction progress, which is fed back to an ML algorithm. The algorithm then adjusts reaction parameters (e.g., temperature, flow rate, reagent concentration) on the fly to maintain optimal performance or to re-optimize the reaction in response to disturbances. This approach, known as "closed-loop optimization," can significantly reduce the time required to develop a robust and high-yielding synthetic process.
The table below outlines the key applications of AI and ML in the context of isocyanide chemistry.
| AI/ML Application | Description | Impact on Isocyanide Chemistry |
| Predictive Modeling | Training algorithms on reaction databases to predict product structures and yields. | Enables rapid virtual screening of multicomponent reactions involving this compound to identify high-yield pathways. |
| Retrosynthesis Planning | AI tools suggest synthetic routes to a target molecule by working backward from the product. | Can propose novel and efficient ways to incorporate the this compound scaffold into complex target structures. |
| Novel Reaction Discovery | Algorithms identify new patterns of reactivity and propose previously unknown transformations. | Could lead to the discovery of new types of reactions that expand the synthetic utility of the isocyanide functional group. |
| Closed-Loop Optimization | Integration of ML with automated reactors for real-time process optimization. | Accelerates the development of robust and efficient manufacturing processes for isocyanide-derived compounds. |
As the amount of chemical data continues to grow, the power and accuracy of AI and ML models in chemistry will only increase. For specialized reagents like this compound, these computational tools will be indispensable for designing novel, complex molecules and for developing the efficient, sustainable, and automated processes needed to synthesize them.
Q & A
Basic Research Questions
Q. How can 4-Benzyloxyphenylisocyanide be synthesized with high purity, and what analytical methods validate its structural integrity?
- Synthesis : A common route involves reacting 4-benzyloxyaniline with chloroform under strongly basic conditions (e.g., KOH/EtOH), followed by purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Alternative methods may use isocyanide-forming reagents like TosMIC (tosylmethyl isocyanide) derivatives .
- Characterization : Confirm structure using 1H/13C NMR (e.g., isocyanide carbon resonance at δ ~155–160 ppm) and FT-IR (C≡N stretch at ~2100–2150 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula C14H11NO (MW: 209.24 g/mol). Purity is assessed via HPLC (>98% by GC or LC-MS) .
Q. What are the critical safety protocols for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust .
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Label with hazard warnings (e.g., "Irritant") .
- Spills : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal-catalyzed reactions, and what experimental parameters optimize its efficacy?
- Mechanism : The isocyanide group acts as a strong σ-donor and weak π-acceptor, stabilizing low-valent metal centers (e.g., Pd⁰ or Au¹). This facilitates oxidative addition or cycloaddition steps in cross-coupling or annulation reactions .
- Optimization :
- Solvent : Use dry, degassed toluene or THF to prevent ligand oxidation.
- Temperature : Reactions often proceed at 60–100°C; higher temperatures may degrade the ligand.
- Molar ratio : Maintain a 1:1 to 1:2 metal-to-ligand ratio to avoid catalyst poisoning .
Q. How can contradictions in reported reaction yields involving this compound be systematically analyzed?
- Step 1 : Compare reaction conditions across studies (e.g., solvent polarity, catalyst loading, oxygen sensitivity).
- Step 2 : Replicate experiments with controlled variables (e.g., inert atmosphere vs. ambient conditions).
- Step 3 : Use LC-MS to detect side products (e.g., hydrolysis to urea derivatives) or ligand decomposition.
- Case Study : A 20% yield discrepancy between two studies was traced to incomplete removal of moisture, leading to competing hydrolysis pathways .
Q. What strategies enhance the stability of this compound in multi-step syntheses?
- Protection : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzyl ring to reduce electrophilic susceptibility.
- In situ Generation : Prepare the isocyanide immediately before use via dehydration of a formamide precursor.
- Additives : Include radical scavengers (e.g., BHT) or stabilizers like hydroquinone to inhibit polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
